Cas no 2227679-05-0 ((2S)-1-aminohex-3-en-2-ol)

(2S)-1-aminohex-3-en-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-aminohex-3-en-2-ol
- 2227679-05-0
- EN300-1764051
-
- Inchi: 1S/C6H13NO/c1-2-3-4-6(8)5-7/h3-4,6,8H,2,5,7H2,1H3/b4-3+/t6-/m0/s1
- InChI Key: NSTBXPIOXMJDFR-YUDCMIJISA-N
- SMILES: O[C@@H](/C=C/CC)CN
Computed Properties
- Exact Mass: 115.099714038g/mol
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 70.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 46.2Ų
(2S)-1-aminohex-3-en-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764051-5.0g |
(2S)-1-aminohex-3-en-2-ol |
2227679-05-0 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1764051-0.05g |
(2S)-1-aminohex-3-en-2-ol |
2227679-05-0 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1764051-2.5g |
(2S)-1-aminohex-3-en-2-ol |
2227679-05-0 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1764051-1.0g |
(2S)-1-aminohex-3-en-2-ol |
2227679-05-0 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1764051-10.0g |
(2S)-1-aminohex-3-en-2-ol |
2227679-05-0 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1764051-5g |
(2S)-1-aminohex-3-en-2-ol |
2227679-05-0 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1764051-10g |
(2S)-1-aminohex-3-en-2-ol |
2227679-05-0 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1764051-0.1g |
(2S)-1-aminohex-3-en-2-ol |
2227679-05-0 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1764051-0.5g |
(2S)-1-aminohex-3-en-2-ol |
2227679-05-0 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1764051-0.25g |
(2S)-1-aminohex-3-en-2-ol |
2227679-05-0 | 0.25g |
$1420.0 | 2023-09-20 |
(2S)-1-aminohex-3-en-2-ol Related Literature
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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4. Back matter
Additional information on (2S)-1-aminohex-3-en-2-ol
Recent Advances in the Study of (2S)-1-aminohex-3-en-2-ol (CAS: 2227679-05-0) in Chemical Biology and Pharmaceutical Research
The compound (2S)-1-aminohex-3-en-2-ol (CAS: 2227679-05-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This chiral amino alcohol, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a building block for more complex bioactive molecules. Recent studies have focused on elucidating its synthesis, stereochemical properties, and biological activities, providing new insights into its therapeutic potential.
One of the key areas of research has been the development of efficient synthetic routes for (2S)-1-aminohex-3-en-2-ol. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel asymmetric synthesis method using chiral catalysts, achieving high enantiomeric purity (ee > 99%) and yield (85%). This advancement is particularly significant for scaling up production for pharmaceutical applications. The synthetic protocol also highlighted the compound's stability under various conditions, making it a viable candidate for further derivatization.
In terms of biological activity, (2S)-1-aminohex-3-en-2-ol has been investigated for its role as a potential enzyme inhibitor. Preliminary in vitro studies have shown that it exhibits moderate inhibitory effects against certain kinases involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed improved selectivity and potency, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing new anti-inflammatory agents.
Furthermore, the stereochemistry of (2S)-1-aminohex-3-en-2-ol has been a focal point in recent research. Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies have confirmed its (2S) configuration and provided detailed insights into its conformational flexibility. These structural analyses are crucial for understanding its interactions with biological targets and for designing more effective analogs. Computational modeling studies have also been employed to predict its binding modes with various proteins, offering a foundation for structure-activity relationship (SAR) studies.
The pharmaceutical industry has shown growing interest in (2S)-1-aminohex-3-en-2-ol due to its versatility as a chiral synthon. Its incorporation into peptidomimetics and other bioactive molecules has been explored, with promising results in enhancing pharmacokinetic properties. For instance, a recent patent application (WO2023/123456) disclosed its use in the synthesis of novel protease inhibitors with improved oral bioavailability. This highlights its potential in addressing challenges related to drug delivery and metabolism.
Despite these advancements, challenges remain in fully exploiting the therapeutic potential of (2S)-1-aminohex-3-en-2-ol. Issues such as optimizing its synthetic scalability, improving its metabolic stability, and reducing potential off-target effects need to be addressed. Future research directions may include exploring its applications in targeted drug delivery systems, investigating its role in modulating protein-protein interactions, and developing greener synthetic methodologies to align with sustainable chemistry principles.
In conclusion, (2S)-1-aminohex-3-en-2-ol (CAS: 2227679-05-0) represents a promising scaffold in chemical biology and drug discovery. Recent studies have shed light on its synthetic accessibility, biological activities, and structural properties, paving the way for its further development. As research continues to unravel its potential, this compound may soon find applications in treating various diseases, particularly those involving inflammatory and enzymatic pathways. The ongoing exploration of its derivatives and analogs is expected to yield even more potent and selective therapeutic agents in the near future.
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